molecular formula C18H10S B1195192 Chryseno[4,5-bcd]thiophene CAS No. 72076-98-3

Chryseno[4,5-bcd]thiophene

Cat. No. B1195192
CAS RN: 72076-98-3
M. Wt: 258.3 g/mol
InChI Key: OKEYYZJTTUDDGO-UHFFFAOYSA-N
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Description

Chryseno[4,5-bcd]thiophene is a chemical compound with the molecular formula C18H10S . It is a thiophene derivative, which means it contains a five-membered ring made up of four carbon atoms and one sulfur atom .


Synthesis Analysis

Thiophene derivatives, including Chryseno[4,5-bcd]thiophene, can be synthesized through various methods. Some of the common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different substrates .


Molecular Structure Analysis

The molecular structure of Chryseno[4,5-bcd]thiophene is quite complex. It contains a total of 33 bonds, including 23 non-H bonds, 23 multiple bonds, 23 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 3 nine-membered rings, 3 ten-membered rings, 2 eleven-membered rings, and 1 Thiophene .

Scientific Research Applications

  • Genotoxicity Testing : Chryseno[4,5‐bcd]thiophene and its sulfone derivative have been synthesized and tested for genotoxicity. It is noted to be less mutagenic than benzo[a]pyrene but exhibits significant in vivo chromosomal aberration activity in the bone marrow cells of mice (Sinsheimer et al., 1992).

  • Synthesis of Helical Structures : The enantioselective Au-catalyzed synthesis of benzo[b]chryseno[4,3-d]thiophenes and related structures has been reported. These structures have applications in chiroptical properties and can be transformed into bowl-shaped pleiadene derivatives (Fu et al., 2023).

  • Formation and Separation of Thiophenes : Research has detailed the treatment of phenanthrene to form phenanthro[4,5-bcd]thiophene, along with methods for its separation and purification (Klemm et al., 1970; Klemm et al., 1976).

  • Metabolic Pathways : The metabolism of thiophene-based compounds has been studied, revealing insights into how they undergo S-oxidation and are converted into sulfoxides and sulfones (Jacob et al., 1991).

  • Electrochromic Polymers : Research on the syntheses of derivatives of 3,4-ethylenedioxythiophene (EDOT) and their polymers has applications in developing electrochromic materials (Sankaran & Reynolds, 1997).

  • Organic Semiconductors : Thiophene-based materials, including chryseno[4,5-bcd]thiophene, have been a focus of research due to their potential as organic semiconductors in electronic and optoelectronic devices (Barbarella et al., 2005).

  • Bioactivities of Naturally Occurring Thiophenes : Studies on naturally occurring thiophenes, including chryseno[4,5-bcd]thiophene derivatives, have highlighted their diverse biological activities such as antimicrobial, antiviral, and anticancer properties (Ibrahim et al., 2016).

properties

IUPAC Name

19-thiapentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10S/c1-2-6-13-12(4-1)10-16-18-14(13)9-8-11-5-3-7-15(19-16)17(11)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEYYZJTTUDDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)SC5=CC=CC(=C54)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222406
Record name Chryseno(4,5-bcd)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chryseno[4,5-bcd]thiophene

CAS RN

72076-98-3
Record name Chryseno[4,5-bcd]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72076-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chryseno(4,5-bcd)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072076983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chryseno(4,5-bcd)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
49
Citations
JE Sinsheimer, BH Hooberman, SK Das… - Environmental and …, 1992 - Wiley Online Library
Our recent syntheses of chryseno[4,5‐bcd]thiophene together with its potential sulfone metabolite, chryseno[4,5‐bcd]thiophene‐4,4‐dioxide, have made these compounds available for …
Number of citations: 18 onlinelibrary.wiley.com
RD Thompson, M Iwao, ML Lee… - Journal of Heterocyclic …, 1981 - Wiley Online Library
Synthesis of benzo[3,2]phenanthro[4,5â•’bcd]thiophene and chryseno[4,5â•’bcd]thi Page 1 Aug. 1981 Synthesis of Benzo[3,2]phenanthro[4,5-bcd]thiophene and C hryseno[4,5-bcd]thiophene …
Number of citations: 31 onlinelibrary.wiley.com
RD Thompson - 1981 - search.proquest.com
Chryseno {4, 5-bcd} thiophene was synthesized by formation of 11-methylbenzo {b} napththo {2, 3-d} thiophene, followed by methylbromination, cyanogenation, reduction and then …
Number of citations: 2 search.proquest.com
HJM Grünbauer, JWM Wegener - Toxicological & Environmental …, 1983 - Taylor & Francis

Results of Hückel Molecular Orbital (HMO) calculations strongly suggest identical metabolic activation routes for the mutagen benzo[2,3]phenanthro[4,5‐bcd]thiophene and its …

Number of citations: 4 www.tandfonline.com
AE Elsaiid, R Walker, S Weeks, AP D'Silva… - Applied …, 1988 - opg.optica.org
Laser excited Shpol'skii spectrometry (LESS) was utilized to directly determine nitrogen (N-), oxygen (O-), and sulfur (S-) heterocyclic compounds in solvent refined coal (SRC-II), …
Number of citations: 18 opg.optica.org
RM Reckendorf - Chromatographia, 1997 - Springer
The ring furnace baking process is an intermediate step in the production of graphite electrodes. In this process coal tar pitch is pyrolized to form amorphous carbon and volatile …
Number of citations: 47 link.springer.com
G Becker, A Colmsjö, C Östman - Environmental science & …, 1999 - ACS Publications
Quantitation of a variety of tetra-, penta-, and hexacyclic aromatic sulfur heterocycles (thiaarenes) in workplace air of an an aluminum reduction plant has been made by help of gas …
Number of citations: 29 pubs.acs.org
PM Savla - 1993 - search.proquest.com
Dilithiation of aromatic hydrocarbons Dilithiation of aromatic hydrocarbons Abstract The polycyclic aromatic hydrocarbons triphenylene, chrysene and phenanthrene have been …
Number of citations: 3 search.proquest.com
JT Andersson, AH Hegazi, B Roberz - Analytical and bioanalytical …, 2006 - Springer
Polycyclic aromatic hydrocarbons (PAHs) play a huge role in environmental analytical chemistry, both as pollutants and as markers for many processes. On the other hand, polycyclic …
Number of citations: 75 link.springer.com
G Becker, U Nilsson, A Colmsjö, C Östman - Journal of Chromatography A, 1998 - Elsevier
An analytical method is presented for the determination of tetra-, penta- and hexacyclic aromatic sulfur heterocyclic compounds (thiaarenes) in workplace air. Using a clean-up …
Number of citations: 40 www.sciencedirect.com

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